molecular formula C18H26N10O3 B1678217 Netropsin CAS No. 1438-30-8

Netropsin

Cat. No. B1678217
CAS RN: 1438-30-8
M. Wt: 430.5 g/mol
InChI Key: IDBIFFKSXLYUOT-UHFFFAOYSA-N
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Description

Netropsin is a polyamide with antibiotic and antiviral activity . It was first discovered by Finlay et al., and isolated from the actinobacterium Streptomyces netropsis . It belongs to the class of pyrrole-amidine antibiotics .


Synthesis Analysis

Netropsin has been synthesized using a Syncore Reactor . The structures of all new substances prepared in this investigation were fully characterized by NMR (1H, 13C), HPLC, and LC-MS .


Molecular Structure Analysis

Netropsin is a highly basic small molecule . It binds specifically to helical DNA at A-T pairs but not at G-C pairs . It does not intercalate but may cause a structural distortion . The molecular structure of the complex between netropsin and the DNA dodecamer has been solved and refined by single-crystal X-ray diffraction analysis .


Chemical Reactions Analysis

Netropsin binds to the minor groove of DNA, particularly at AT-rich sequences including A-tracts . It has been shown that netropsin binding eliminates the curvature of A-tracts by measuring the electrophoretic mobilities of seven 98-base pair DNA samples containing different numbers and arrangements of centrally located A-tracts under varying conditions with netropsin .


Physical And Chemical Properties Analysis

The standard binding free energy of DNA with netropsin has been determined using all-atom molecular dynamics simulations .

Scientific Research Applications

Molecular Basis of DNA-Drug Specificity

Netropsin binds within the minor groove of B-DNA, displacing water molecules and interacting through hydrogen bonds and van der Waals contacts, without unwinding or elongating the double helix. Its binding specificity to A-T rich sequences is due to the close van der Waals contacts between adenine C-2 hydrogens and CH groups on the pyrrole rings of the netropsin molecule. This specificity is pivotal in understanding the molecular origin of DNA-drug interactions, offering insights into the design of synthetic molecules with tailored DNA-binding properties (Kopka, Yoon, Goodsell, Pjura, & Dickerson, 1985).

Specific Probe for A-T Regions of Duplex DNA

Netropsin's binding affinity towards DNA containing A-T (or I-C) pairs has been extensively studied, demonstrating its specificity for duplex DNA and its non-intercalating mechanism of binding. This specificity is attributed to the structural features of netropsin, making it a useful probe for investigating the structural and functional aspects of DNA (Wartell, Larson, & Wells, 1974).

Drug-DNA Interactions Study

Netropsin serves as a model compound for drug-DNA interaction studies, with its binding mechanism offering insights into the design and development of new drugs. Studies involving host-guest approaches and crystallography have provided detailed information on how netropsin interacts with DNA, influencing the development of compounds targeting specific DNA sequences (Goodwin, Long, & Georgiadis, 2005).

Insights into DNA Binding Mechanisms

Research has elucidated the mechanisms of netropsin binding to DNA, including the observation of two thermodynamically different binding modes at a single site. This complexity in binding underscores the potential of using netropsin as a scaffold for designing anticancer and antibiotic agents, furthering our understanding of the nuances of ligand-DNA interactions (Lewis, Munde, Wang, Rettig, Le, Machha, & Wilson, 2011).

Future Directions

Netropsin has been used in the development of drug delivery systems (DDSs) . Nano-sized DNA particles (DNAp) were manufactured to deliver netropsin, which is known to bind to DNA minor grooves . The sustained release of netropsin by CaDNAp highlights the potential of the DNAp-based delivery approach .

properties

IUPAC Name

N-[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N10O3/c1-27-9-11(6-12(27)16(30)23-4-3-14(19)20)26-17(31)13-5-10(8-28(13)2)25-15(29)7-24-18(21)22/h5-6,8-9H,3-4,7H2,1-2H3,(H3,19,20)(H,23,30)(H,25,29)(H,26,31)(H4,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBIFFKSXLYUOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63770-20-7 (hydrochloride)
Record name Netropsin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00879834
Record name Netropsin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00879834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Netropsin

CAS RN

1438-30-8
Record name Netropsin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1438-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Netropsin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Netropsin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00879834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Netropsin dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name NETROPSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64B3O0RD7N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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